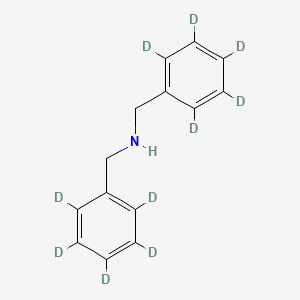
4-Cloro-5-fluoro-2-metoxipirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H4ClFN2O and its molecular weight is 162.548. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-fluoro-2-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoro-2-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, 4-Cloro-5-fluoro-2-metoxipirimidina es un intermedio valioso para la síntesis de varias moléculas farmacológicamente activas. Su núcleo de pirimidina es un motivo común en muchas moléculas de fármacos, y la presencia de sustituyentes cloro y fluoro puede afectar significativamente la actividad biológica de estos compuestos. Se utiliza en el desarrollo de inhibidores de quinasas, que son importantes en el tratamiento del cáncer ya que pueden inhibir el crecimiento y la proliferación celular .
Ciencia de Materiales
Dentro de la ciencia de materiales, este compuesto sirve como precursor en el desarrollo de nuevos materiales con propiedades electrónicas o fotónicas potenciales. El anillo de pirimidina halogenado se puede incorporar a marcos orgánicos más grandes, contribuyendo a la estabilidad y las características electrónicas de los materiales, que son esenciales para crear semiconductores avanzados y polímeros conductores .
Síntesis Química
This compound: se utiliza ampliamente en la síntesis química como un bloque de construcción para la construcción de moléculas más complejas. Sus sitios reactivos permiten diversas transformaciones químicas, lo que lo convierte en un reactivo versátil para construir compuestos heterocíclicos, que son cruciales en el desarrollo de nuevas entidades químicas para futuras investigaciones y desarrollos .
Investigación en Ciencias de la Vida
En las ciencias de la vida, este químico se utiliza en el estudio de análogos de ácidos nucleicos debido a su similitud estructural con las bases de pirimidina que se encuentran en el ADN y el ARN. Los investigadores pueden usarlo para investigar las interacciones dentro de los ácidos nucleicos o entre los ácidos nucleicos y las proteínas, lo que ayuda a comprender la regulación y la expresión genética .
Química Analítica
Los químicos analíticos emplean This compound como un compuesto estándar o de referencia en varias técnicas analíticas. Su estructura y propiedades bien definidas lo hacen adecuado para calibrar instrumentos o validar métodos, particularmente en cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS), que se utilizan para analizar mezclas complejas e identificar sustancias desconocidas .
Cromatografía
En aplicaciones cromatográficas, el compuesto se utiliza para estudiar los comportamientos de retención y desarrollar nuevos métodos cromatográficos. Su combinación única de grupos polares y no polares permite la exploración en la separación de compuestos en función de la polaridad y el tamaño, lo que es fundamental en los procesos de purificación de productos farmacéuticos y otros productos químicos .
Propiedades
IUPAC Name |
4-chloro-5-fluoro-2-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXQCZHNMNMMEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702220 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-06-5 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)





![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)
![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
